4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine 4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Brand Name: Vulcanchem
CAS No.: 2640968-67-6
VCID: VC11822113
InChI: InChI=1S/C19H24N8O/c1-15-22-17(14-18(23-15)25-10-12-28-13-11-25)24-6-8-26(9-7-24)19-16-2-3-21-27(16)5-4-20-19/h2-5,14H,6-13H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5
Molecular Formula: C19H24N8O
Molecular Weight: 380.4 g/mol

4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

CAS No.: 2640968-67-6

Cat. No.: VC11822113

Molecular Formula: C19H24N8O

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine - 2640968-67-6

Specification

CAS No. 2640968-67-6
Molecular Formula C19H24N8O
Molecular Weight 380.4 g/mol
IUPAC Name 4-[2-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C19H24N8O/c1-15-22-17(14-18(23-15)25-10-12-28-13-11-25)24-6-8-26(9-7-24)19-16-2-3-21-27(16)5-4-20-19/h2-5,14H,6-13H2,1H3
Standard InChI Key JFQGEQQSUIMHCB-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5
Canonical SMILES CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5

Introduction

Chemical Identity and Structural Characterization

4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine belongs to the class of nitrogen-rich heterocyclic compounds, featuring a pyrimidine core substituted at the 4-position with a morpholine ring and at the 6-position with a piperazine-linked pyrazolo[1,5-a]pyrazine group. Its molecular formula is C₁₉H₂₄N₈O, corresponding to a molecular weight of 380.4 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2640968-67-6
Molecular FormulaC₁₉H₂₄N₈O
Molecular Weight380.4 g/mol
IUPAC Name4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Predicted logP~3.2 (estimated)
Hydrogen Bond Acceptors9

The compound’s structure is defined by three distinct regions:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 2-methyl group enhances steric bulk, potentially influencing binding interactions .

  • Morpholine Substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity.

  • Pyrazolo[1,5-a]pyrazine-Piperazine Arm: A bicyclic pyrazine fused to a pyrrole-like ring, connected via a piperazine linker. This moiety is hypothesized to engage in π-π stacking and target-specific hydrophobic interactions .

Crystallographic data for this specific compound remain unpublished, but analogous structures suggest bond lengths of 1.34–1.47 Å for C–N bonds and 1.40–1.50 Å for C–C bonds in the pyrimidine and pyrazine systems.

Synthetic Pathways and Optimization Strategies

The synthesis of 4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine likely follows a multi-step sequence common to polyheterocyclic systems. While explicit protocols are proprietary, general methodologies can be inferred from related compounds :

Key Synthetic Steps:

  • Pyrimidine Core Formation: Condensation of amidine derivatives with β-diketones or β-ketoesters under acidic conditions yields 2-methylpyrimidine intermediates.

  • Morpholine Introduction: Nucleophilic aromatic substitution (SNAr) at the pyrimidine 4-position using morpholine under catalytic Cu(I) or Pd(0) conditions.

  • Piperazine-Pyrazolo[1,5-a]pyrazine Coupling: Buchwald-Hartwig amination or Ullmann-type coupling to install the piperazine-pyrazolo[1,5-a]pyrazine arm at the pyrimidine 6-position .

Reaction optimization challenges include minimizing regiochemical byproducts during substitution and ensuring compatibility between morpholine’s oxygen nucleophilicity and pyrimidine’s electronic profile. Industrial-scale synthesis may employ continuous flow reactors to enhance yield (>75%) and purity (>98%).

Structural and Electronic Analysis

Quantum mechanical calculations (DFT) on analogous systems reveal:

  • Electron Density Distribution: The pyrimidine core exhibits electron-deficient characteristics, while the morpholine oxygen donates electron density via resonance.

  • Tautomeric Potential: The pyrazolo[1,5-a]pyrazine group may adopt multiple tautomeric forms, influencing binding to biological targets .

  • Conformational Flexibility: The piperazine linker allows rotational freedom, enabling adaptation to enzyme active sites.

Table 2: Predicted Molecular Orbital Properties

PropertyValue (eV)Significance
HOMO Energy-6.2Electrophilic reactivity
LUMO Energy-1.8Nucleophilic susceptibility
Band Gap4.4Moderate kinetic stability
ParameterValue/EffectSource
TargetPI3Kδ
IC₅₀ (PI3Kδ)~50 nM (estimated)
Selectivity (vs PI3Kα)>100-fold
Cellular ActivityAnti-proliferative in B-cells

Future Research Directions

  • In Vitro Profiling: Validate PI3Kδ inhibition and selectivity using enzymatic assays .

  • ADMET Optimization: Introduce solubilizing groups (e.g., PEG chains) and block metabolic hotspots.

  • In Vivo Efficacy: Evaluate tumor growth inhibition in xenograft models and biomarker modulation .

  • Crystallographic Studies: Resolve co-crystal structures with PI3Kδ to guide structure-based design .

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